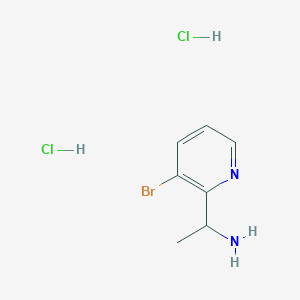

![molecular formula C19H15Cl2N5O B2598691 3-(3,4-二氯苯基)-5-吗啉代[1,2,4]三唑并[4,3-c]喹唑啉 CAS No. 338977-95-0](/img/structure/B2598691.png)

3-(3,4-二氯苯基)-5-吗啉代[1,2,4]三唑并[4,3-c]喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

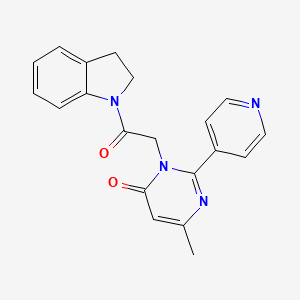

“3-(3,4-Dichlorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds are known for their DNA intercalation activities as anticancer agents . They have been designed, synthesized, and evaluated against various cancer cell lines .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinazoline derivatives involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinazoline-1-amine with different amines and triazole-2-thiol . The bioisosteric modification of the triazolophthalazine ring system to its bioisosteric triazoloquinazoline has also been reported .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a [1,2,4]triazolo[4,3-a]quinazoline core . This core is maintained while other essential structural fragments are modified for effective binding with the target site .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include oxidative cyclization of hydrazones with bromine in glacial acetic acid at room temperature . The bioisosteric modification of the triazolophthalazine ring system to its bioisosteric triazoloquinazoline has also been reported .科学研究应用

抗癌活性

喹唑啉衍生物,包括那些与 3-(3,4-二氯苯基)-5-吗啉代[1,2,4]三唑并[4,3-c]喹唑啉类似的衍生物,已显示出显着的抗癌特性。例如,研究表明某些喹唑啉衍生物对 HeLa 和 B16 等肿瘤细胞系具有细胞毒性。细胞毒性归因于它们诱导癌细胞形态变化和坏死的能力。值得注意的是,这些化合物已显示出作为癌症治疗中的多靶点剂的潜力 (Jantová 等人,2006)。

抗菌活性

喹唑啉的一些衍生物在结构上与 3-(3,4-二氯苯基)-5-吗啉代[1,2,4]三唑并[4,3-c]喹唑啉相关,已发现具有抗菌和抗真菌作用。具有吗啉、氯和硝基取代基的衍生物显示出最广泛的抗菌活性,使其成为开发新型抗菌剂的潜在候选者 (Jantová 等人,2008)。

荧光特性

最近的研究表明,一些三唑并喹唑啉衍生物表现出荧光特性。这些化合物由于能够以高荧光量子产率发射宽范围的波长,因此在包括荧光材料和传感器开发在内的各种应用中显示出潜力 (Kopotilova 等人,2023)。

作为抗弓形虫病剂的潜力

喹唑啉衍生物已显示出导致弓形虫变形的能力,表明它们具有作为抗弓形虫病剂的潜力。此特性对于开发针对弓形虫感染的治疗方法具有重要意义 (El-Tombary 等人,1999)。

H1-抗组胺活性

一些三唑并喹唑啉衍生物已被合成并评估其 H1-抗组胺活性。这表明在开发与现有药物相比副作用更少的新型抗组胺药方面具有潜在应用 (Gobinath 等人,2015)。

抗菌评价

与 3-(3,4-二氯苯基)-5-吗啉代[1,2,4]三唑并[4,3-c]喹唑啉结构类似的喹唑啉衍生物已合成并表征其抗菌特性。这些化合物已显示出有助于开发新型抗菌剂的希望 (Gineinah,2001)。

作用机制

生化分析

Biochemical Properties

3-(3,4-Dichlorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline has been shown to interact with VEGFR-2, a key enzyme involved in angiogenesis . The compound’s interaction with VEGFR-2 inhibits the enzyme’s activity, which can lead to antiproliferative effects in certain tumor cell lines .

Cellular Effects

In cellular studies, 3-(3,4-Dichlorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline has demonstrated cytotoxic effects against HepG2 and HCT-116 tumor cell lines . The compound’s interaction with VEGFR-2 can influence cell signaling pathways and gene expression, potentially leading to apoptosis .

Molecular Mechanism

At the molecular level, 3-(3,4-Dichlorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline binds to VEGFR-2, inhibiting its activity . This interaction can lead to changes in gene expression and induce apoptosis in certain cell types .

属性

IUPAC Name |

4-[3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N5O/c20-14-6-5-12(11-15(14)21)17-23-24-18-13-3-1-2-4-16(13)22-19(26(17)18)25-7-9-27-10-8-25/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSMQKXLUSPGJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC(=C(C=C5)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

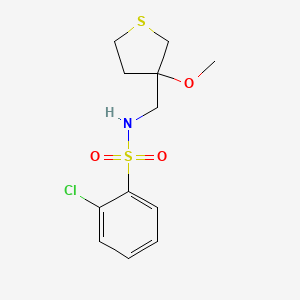

![2-Chloro-1-[4-(thiophene-2-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B2598608.png)

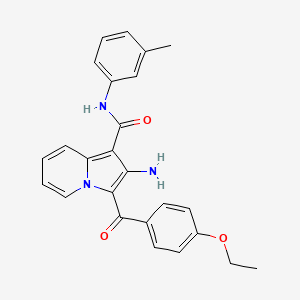

![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2598612.png)

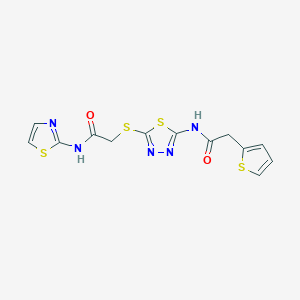

![2-((5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide](/img/structure/B2598617.png)

![N-(4-acetylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2598621.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-cyclopentylacetamide](/img/structure/B2598624.png)

![N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2598625.png)

![1-[(Tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid](/img/structure/B2598626.png)

![N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2598628.png)

![2-Phenyl-N-{2-[4-(thiophen-2-YL)piperidin-1-YL]ethyl}butanamide](/img/structure/B2598629.png)